2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate

Glycogenolysis Enzyme Inhibition Hepatocyte Metabolism

The target compound exists as the direct-acting monophosphorylated metabolite, not an inactive precursor. It competitively inhibits glycogen phosphorylase a (Ki=0.66–2.4 mM) and phosphoglucomutase, enabling precise kinetic studies without confounding intracellular activation. Unlike the 1,6-bisphosphate analog that modulates multiple enzymes, or the parent alcohol that requires phosphorylation, this barium salt hydrate provides defined solubility and long-term -20°C stability for reproducible ex vivo HFI models and ³¹P-NMR metabolic flux assays.

Molecular Formula C6H11BaO8P
Molecular Weight 379.447
CAS No. 352000-02-3
Cat. No. B569159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate
CAS352000-02-3
Synonyms2,5-Anhydro-D-Mannitol-6-Phosphate, Barium Salt Hydrate
Molecular FormulaC6H11BaO8P
Molecular Weight379.447
Structural Identifiers
SMILESC(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.[Ba+2]
InChIInChI=1S/C6H13O8P.Ba/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+2/p-2/t3-,4-,5?,6-;/m0./s1
InChIKeyMJAYSUNUPMALNC-RFOBFHBDSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate (CAS 352000-02-3): A Phosphorylated Fructose Analog for Metabolic Research Procurement


2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate (CAS 352000-02-3) is a phosphorylated fructose analog, specifically a cyclic analog of β-D-fructofuranose-1-phosphate [1]. The compound is presented as a crystalline barium salt hydrate with the molecular formula C₆H₁₅BaO₁₀P and a molecular weight of 415.48 g/mol [2]. It is primarily utilized as a biochemical tool to investigate carbohydrate metabolism, phosphoryl transfer reactions, and the regulation of gluconeogenesis and glycogenolysis in isolated hepatocyte systems .

Why 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate Cannot Be Replaced by Generic or In-Class Analogs


Generic substitution with other 2,5-anhydro-D-mannitol derivatives or alternative phosphate salts is not functionally equivalent due to profound differences in biochemical specificity, metabolic processing, and experimental utility. The target compound exists as the critical monophosphorylated metabolite (2,5-AM-1-P), which is the direct, active inhibitor of key enzymes like glycogen phosphorylase, while the parent alcohol (2,5-AM) requires intracellular phosphorylation to become active [1]. Conversely, the 1,6-bisphosphate analog (2,5-AM-1,6-P₂) exhibits a distinct enzyme modulation profile, activating pyruvate kinase and phosphofructokinase while inhibiting fructose-1,6-bisphosphatase [2]. Furthermore, the barium salt hydrate form confers specific physicochemical properties—including enhanced stability and defined solubility characteristics in aqueous systems—that are essential for reproducible enzymatic assays and metabolic studies, unlike the free acid or sodium salts [3]. These cumulative differences in enzyme targeting, phosphorylation state, and formulation stability directly impact experimental outcomes.

Product-Specific Quantitative Evidence Guide: 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate Differentiation Data


Direct Enzyme Inhibition: Glycogen Phosphorylase a Ki Values Differentiate the Active 1-Phosphate Metabolite

The active metabolite 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) directly inhibits glycogen phosphorylase a. Reported Ki values vary by assay conditions, demonstrating the compound's inhibitory potency [1][2]. In contrast, the non-phosphorylated parent compound (2,5-AM) has no direct inhibitory activity, and the 1,6-bisphosphate analog (2,5-AM-1,6-P₂) shows negligible effect on this enzyme, highlighting the unique functional specificity of the monophosphate form [2].

Glycogenolysis Enzyme Inhibition Hepatocyte Metabolism

Differential Enzyme Modulation: Contrasting Effects of Mono- vs. Bis-Phosphate on Hepatic Metabolic Enzymes

The phosphorylation state of 2,5-anhydro-D-mannitol dictates its enzymatic targets. The monophosphate form (the target compound) acts as an inhibitor of glycogen phosphorylase and phosphoglucomutase, while the 1,6-bisphosphate form functions as an allosteric activator of pyruvate kinase and phosphofructokinase, and an inhibitor of fructose-1,6-bisphosphatase [1]. This stark functional divergence necessitates the use of the specific monophosphate salt for studies focused on glycogenolysis and specific gluconeogenic steps.

Gluconeogenesis Glycolysis Allosteric Regulation

Formulation Stability and Solubility: Barium Salt Hydrate vs. Free Acid or Sodium Salts

The barium salt hydrate form is documented to provide enhanced stability and solubility characteristics crucial for experimental reproducibility. While quantitative stability data is limited, vendor specifications and material descriptions consistently note that the barium salt form enhances aqueous solubility and ensures consistent handling, making it suitable for precise enzymatic assays and metabolic studies, unlike the more labile free acid or alternative salt forms .

Compound Stability Aqueous Solubility Biochemical Reagent Formulation

Validated Application Scenarios for 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate


Ex Vivo Modeling of Hereditary Fructose Intolerance (HFI)

The compound's ability to inhibit glycogenolysis and glucose production in isolated hepatocytes, while not being a gluconeogenic substrate itself, makes it an ideal tool for creating ex vivo models of HFI. This allows researchers to study the metabolic consequences of fructose-1-phosphate accumulation without confounding contributions from glucose synthesis [1][2].

Enzymatic Studies of Glycogen Phosphorylase and Phosphoglucomutase

As a direct, competitive inhibitor of glycogen phosphorylase a (Ki = 0.66-2.4 mM) and phosphoglucomutase (Ki = 2.8 mM), this compound is a precise reagent for kinetic studies and inhibitor screening assays targeting these specific carbohydrate metabolism enzymes [3][4].

Investigating Phosphate Trapping and Hepatic ATP Depletion

The compound is avidly phosphorylated in hepatocytes, leading to sequestration of inorganic phosphate (Pi) and subsequent effects on cellular energy charge. This property is valuable for research using ³¹P-NMR or other metabolic flux techniques to study the interplay between phosphate availability, ATP levels, and metabolic regulation in liver cells [2][5].

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